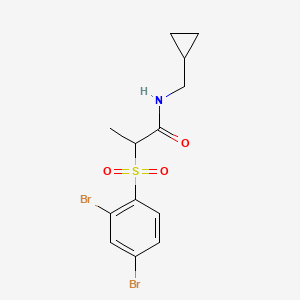
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide is a complex organic compound characterized by the presence of a cyclopropylmethyl group, a dibromobenzene sulfonyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide typically involves multiple steps:
Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Sulfonylation of Dibromobenzene: The dibromobenzene moiety can be sulfonylated using chlorosulfonic acid to form 2,4-dibromobenzenesulfonyl chloride.
Amidation Reaction: The final step involves the reaction of cyclopropylmethyl chloride with 2,4-dibromobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity, while the dibromobenzene sulfonyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylmethyl)-2-(2,4-dichlorobenzene-1-sulfonyl)propanamide
- N-(Cyclopropylmethyl)-2-(2,4-difluorobenzene-1-sulfonyl)propanamide
- N-(Cyclopropylmethyl)-2-(2,4-dimethylbenzene-1-sulfonyl)propanamide
Uniqueness
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide is unique due to the presence of dibromo groups, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can participate in halogen bonding, which is less common in compounds with other halogens, such as chlorine or fluorine. This unique feature can be leveraged in the design of novel drugs and materials.
Propriétés
Numéro CAS |
143704-78-3 |
|---|---|
Formule moléculaire |
C13H15Br2NO3S |
Poids moléculaire |
425.14 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-(2,4-dibromophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C13H15Br2NO3S/c1-8(13(17)16-7-9-2-3-9)20(18,19)12-5-4-10(14)6-11(12)15/h4-6,8-9H,2-3,7H2,1H3,(H,16,17) |
Clé InChI |
PVGCJIXWYRBOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)
silyl](/img/structure/B12550126.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
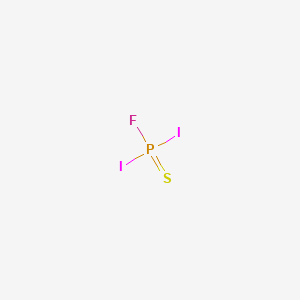
methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
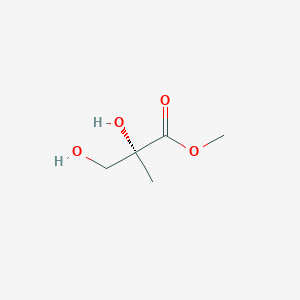
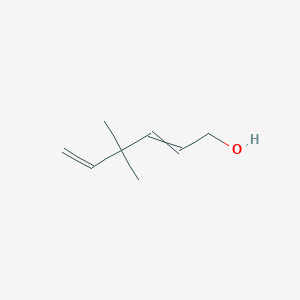
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
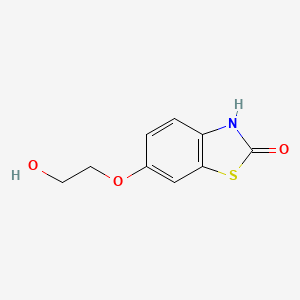
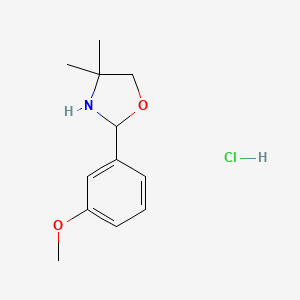
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
